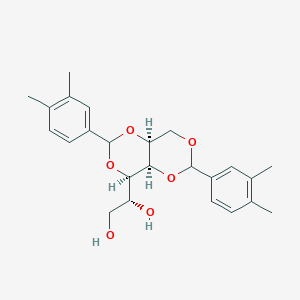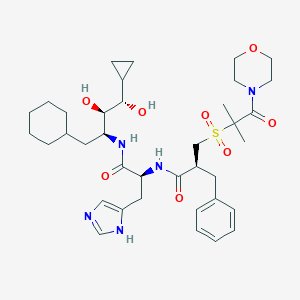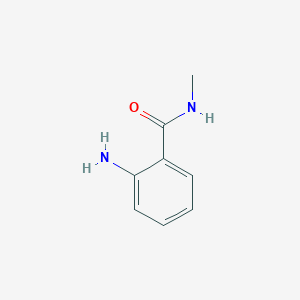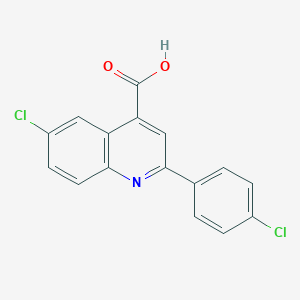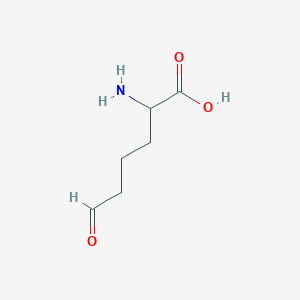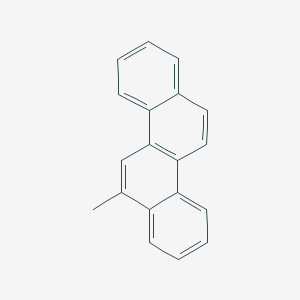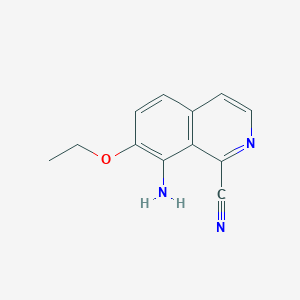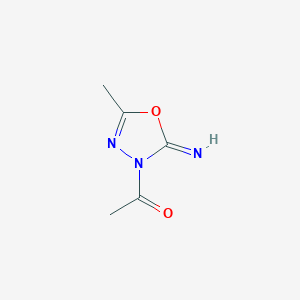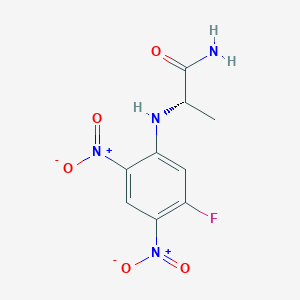
Réactif de Marfey
Vue d'ensemble
Description
Marfey's Reagent: Description and Historical Development
Marfey's reagent, formally known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a pre-column derivatizing agent used for the separation of enantiomeric isomers of amino acids and amine compounds. Its historical development and basic implementation have been well-documented, highlighting its applications in amino acid, short peptide, and pharmaceutical compound analysis. The reagent offers advantages over other pre-column derivatization techniques and direct chromatographic separations, although it also has some limitations. Current applications of interest include orthogonal analysis and enantiomeric purity analysis of selenoamino acids using element-specific detection .
Synthesis Analysis of Marfey's Reagent Variants
The synthesis of Marfey's reagent variants has been expanded by using d-amino acids as chiral auxiliaries, which were previously limited to l-amino acids or their amides. These new variants have been successfully applied to the synthesis and separation of diastereomers of (RS)-Mexiletine in human plasma, showing enhanced separation capabilities compared to their l-amino acid counterparts. The synthesis process involves nucleophilic displacement of a fluorine atom in 1,5-difluoro-2,4-dinitrobenzene and has been validated for linearity, accuracy, and precision .
Molecular Structure Analysis and Separation Mechanisms
Marfey's reagent and its variants have been used to study the molecular structure of amino acids and peptides through chromatographic separation of diastereomers. The separation mechanisms involve the formation of diastereomers with different chiral auxiliaries, which can be resolved using various chromatographic techniques. The structural analysis of these diastereomers has been crucial in understanding the stereochemistry of complex mixtures of DL-amino acids, peptides, and non-proteinogenic amino acids .
Chemical Reactions Analysis with Marfey's Reagent
Marfey's reagent has been employed in racemization studies of amino acids and peptides, where it is used to monitor racemization by separating optical isomers of amino acids. The technique has been applied to a wide range of biologically active peptides and their derivatives, allowing for the calculation of racemization rates and the detection of stereochemical consequences of side reactions and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Marfey's reagent derivatives have been extensively studied, particularly in the context of LC-MS/MS-based separation and quantification. The derivatization reaction rates between amino acids vary, requiring optimization for different amino acids. The stability of Marfey's derivatized analytes and the effects of different chromatographic conditions on separation and detection have been investigated, demonstrating the method's applicability to complex biological matrices .
Relevant Case Studies
Case studies have shown the use of Marfey's reagent in the determination of the absolute configuration of amino acids in peptides, combining Marfey's method with mass spectrometry for nonempirical determination. This advanced approach has addressed limitations of the method and provided guidelines for its rational application . Additionally, the use of Marfey's reagent and its analogs has been assessed in the enantioseparation of amino group-containing drugs and amino acids, providing insights into the separation mechanism and the configuration of enantiomers .
Applications De Recherche Scientifique
Analyse des acides aminés chiraux
Le réactif de Marfey est largement utilisé pour la séparation et la quantification des isomères optiques des acides aminés par chromatographie en phase inverse. Cette application est cruciale pour déterminer avec précision la concentration des protéines dans diverses expériences .
Résolution de mélanges complexes
Il est utilisé pour résoudre des mélanges complexes d'acides aminés DL, d'amines et d'acides aminés non protéinogènes, ce qui est essentiel en analyse biochimique .
Analyse des peptides de micro-organismes
Le this compound facilite l'étude des peptides et des acides aminés dérivés de micro-organismes, aidant à la recherche microbiologique .
Évaluation des résidus de cystéine
Le réactif est utilisé pour évaluer les résidus de cystéine dans les peptides, ce qui est important pour comprendre les structures et les fonctions des protéines .
Caractérisation de la racémisation
Il aide à évaluer les caractéristiques de racémisation des acides aminés, ce qui est important dans l'étude de la synthèse et de la dégradation des protéines .
Quantification via LC-MS/MS
Le this compound peut être couplé à la séparation et à la détection basées sur la LC-MS/MS pour quantifier les acides aminés L et D courants et la glycine .
Mécanisme D'action
Target of Action
Marfey’s reagent primarily targets amino acids . It is used for the chiral resolution of D- and L- amino acids . The reagent reacts with the primary amines present in these amino acids .
Mode of Action
Marfey’s reagent interacts with its targets through a process called derivatization . It reacts stoichiometrically, without racemization, under alkaline conditions at 40°C with the -amino group of L- and D-amino acids, yielding diastereomers . This interaction results in the formation of diastereomeric derivatives that can be separated and analyzed .
Biochemical Pathways
The primary biochemical pathway affected by Marfey’s reagent is the resolution of complex mixtures of DL-amino acids, amines, and non-proteinogenic amino acids . The reagent is also used for the resolution of peptides and amino acids from microorganisms, cysteine residues in peptides, and for the evaluation of racemizing characteristics .
Pharmacokinetics
It’s worth noting that the reaction rates of the reagent with different amino acids can vary substantially, with overnight derivatization required for some amino acids .
Result of Action
The primary result of Marfey’s reagent’s action is the formation of diastereomeric derivatives of amino acids . These derivatives can be separated and analyzed, allowing for the determination of the chirality of the original amino acids . This is particularly useful in the resolution of D- and L- amino acids .
Action Environment
The action of Marfey’s reagent is influenced by several environmental factors. The reaction with amino acids occurs under alkaline conditions at 40°C . Additionally, the reagent is stable for 24 hours at room temperature . The pH and temperature of the reaction environment are crucial for the efficiency of the derivatization process .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLBHLFDJOJGP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241932 | |
| Record name | Marfey's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95713-52-3 | |
| Record name | Marfey's reagent | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095713523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marfey's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Marfey's reagent and what is its primary use?
A1: Marfey's reagent, chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent widely employed in the separation and analysis of enantiomers, particularly for amino acids and other amine-containing compounds. [, ]
Q2: How does Marfey's reagent interact with its target molecules?
A2: Marfey's reagent reacts with the primary amine group of target molecules. This reaction forms a stable diastereomeric derivative. [, ] The fluorine atom on the reagent is substituted by the amine, creating an amide bond.
Q3: Why is the formation of diastereomers important in chiral analysis?
A3: Unlike enantiomers, which possess identical physical and chemical properties, diastereomers exhibit distinct properties, including different retention times in chromatographic techniques like HPLC. This difference allows for the separation and quantification of individual enantiomers. [, , ]
Q4: Can you elaborate on the structural characteristics of Marfey's reagent?
A4: Marfey's reagent consists of a 2,4-dinitrophenyl (DNP) group attached to L-alanine amide. This structure incorporates both a chromophore (DNP) for UV detection and a chiral center (L-alanine) to enable diastereomer formation. [, ]
Q5: What are the advantages of using Marfey's reagent compared to other chiral derivatizing agents?
A5: Marfey's reagent offers several advantages, including good reactivity with primary amines, formation of stable derivatives, excellent UV detectability, and the possibility to synthesize various chiral variants for improved resolution. [, , ]
Q6: Can you provide examples of chiral variants of Marfey's reagent and their significance?
A6: Researchers have synthesized variants by substituting the L-alanine amide moiety with other chiral auxiliaries. For instance, FDNP-L-Phe-NH2, FDNP-L-Val-NH2, and FDNP-L-Leu-NH2 are commonly used variants. These variants often provide improved resolution for specific enantiomeric pairs. [, , , , ]
Q7: What types of molecules, besides amino acids, have been successfully analyzed using Marfey's reagent?
A7: Marfey's reagent has proven effective in the enantiomeric separation and analysis of various compounds, including pharmaceuticals like baclofen, atenolol, amphetamine, methamphetamine, fluoxetine, penicillamine, and cinacalcet. It has also been used in the analysis of monoethanolamine, phosphoserine, and selenoamino acids. [, , , , , , , , , , ]
Q8: How is Marfey's reagent used in conjunction with analytical techniques like HPLC?
A8: The typical workflow involves derivatization of the target analyte with Marfey's reagent, followed by separation of the resulting diastereomers using reversed-phase HPLC with UV detection at 340 nm. The ratio of peak areas corresponding to the diastereomers reflects the enantiomeric composition of the original sample. [, , , , , , , ]
Q9: Has Marfey's reagent been applied to study biological samples?
A9: Yes, the reagent has been utilized to determine the enantiomeric purity of amino acids in peptides, proteins, and even complex biological samples like urine, plasma, and cerebrospinal fluid. [, , , , , , ]
Q10: Are there any limitations to using Marfey's reagent for chiral analysis?
A11: Some limitations include the potential for racemization during the derivatization process, especially at high temperatures or pH extremes. Additionally, the resolution of certain diastereomers might be challenging, necessitating the use of chiral variants or alternative methods. [, , ]
Q11: What are some recent advancements or applications of Marfey's reagent?
A12: Recent advancements include the use of microwave irradiation to accelerate the derivatization process, coupling Marfey's reagent with mass spectrometry for enhanced sensitivity and selectivity, and the development of novel chiral variants for improved resolution of specific enantiomeric pairs. [, , , , ]
Q12: What is the future outlook for Marfey's reagent in the field of chiral analysis?
A13: Marfey's reagent is expected to remain a valuable tool in chiral analysis due to its versatility, robustness, and continued development of novel applications and methodologies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
